Cas no 1261831-26-8 (6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde)

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde is a fluorinated nicotinaldehyde derivative with a chloro substituent at the 6-position and a trifluoromethoxyphenyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro and aldehyde functionalities provide reactive sites for further derivatization. The structural features make it valuable for constructing complex heterocyclic frameworks. High purity and well-defined reactivity ensure consistent performance in cross-coupling, condensation, and other key transformations. Suitable for research applications requiring precise functional group manipulation.
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde structure
1261831-26-8 structure
商品名:6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
CAS番号:1261831-26-8
MF:C13H7ClF3NO2
メガワット:301.648392915726
CID:4987681

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
    • インチ: 1S/C13H7ClF3NO2/c14-11-6-3-9(7-19)12(18-11)8-1-4-10(5-2-8)20-13(15,16)17/h1-7H
    • InChIKey: AHKBTRODQAGNSP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=O)C(C2C=CC(=CC=2)OC(F)(F)F)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 332
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 39.2

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013002654-1g
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
1261831-26-8 97%
1g
1,445.30 USD 2021-07-04
Alichem
A013002654-500mg
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
1261831-26-8 97%
500mg
782.40 USD 2021-07-04
Alichem
A013002654-250mg
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
1261831-26-8 97%
250mg
480.00 USD 2021-07-04

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 関連文献

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehydeに関する追加情報

Introduction to 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde (CAS No. 1261831-26-8)

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261831-26-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of nicotinaldehyde derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloro group and a trifluoromethoxy substituent on the aromatic ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists.

The chloro substituent at the 6-position of the nicotinaldehyde core enhances the electrophilicity of the molecule, facilitating its participation in various chemical reactions such as nucleophilic substitution and condensation reactions. This property is particularly useful in the synthesis of more complex derivatives aimed at modulating specific biological pathways. On the other hand, the trifluoromethoxy group at the 4-position of the phenyl ring introduces electron-withdrawing effects, which can influence the electronic distribution across the molecule. This modification is often employed to improve metabolic stability and binding affinity in drug candidates.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural motifs in designing molecules with enhanced pharmacological profiles. The combination of a chloro group and a trifluoromethoxy substituent in 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde suggests potential applications in targeting enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The trifluoromethoxy group, in particular, has been extensively studied for its ability to enhance lipophilicity and metabolic stability, which are critical factors in drug-like properties.

In vitro studies have demonstrated that derivatives of nicotinaldehyde exhibit various biological activities. For instance, some nicotinaldehyde-based compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. The presence of both chloro and trifluoromethoxy groups may further modulate these interactions, leading to more potent and selective inhibitors. Additionally, nicotinaldehyde derivatives have been explored for their potential antitumor properties, with some compounds displaying significant activity against multiple cancer cell lines.

The synthesis of 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and functional group transformations. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and sustainable synthesis methods. These improvements are crucial for scaling up production while minimizing environmental impact.

The pharmaceutical industry continues to invest heavily in developing novel therapeutic agents based on heterocyclic compounds like nicotinaldehyde derivatives. The structural diversity offered by modifications such as chloro and trifluoromethoxy substitutions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This flexibility is essential for addressing complex diseases that require targeted interventions. Moreover, the growing interest in structure-activity relationships (SAR) has driven researchers to explore new derivatives with improved efficacy and safety profiles.

One of the most promising areas of research involving 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde is its potential application in developing treatments for neurodegenerative disorders. Nicotinaldehyde derivatives have shown neuroprotective effects in preclinical models by inhibiting oxidative stress and modulating neurotransmitter systems. The unique combination of substituents in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for oral administration therapies.

Another exciting application is in the field of antimicrobial agents. With increasing concerns about antibiotic resistance, there is a urgent need for new drugs with novel mechanisms of action. Nicotinaldehyde-based compounds have demonstrated activity against various bacterial strains, including multidrug-resistant pathogens. The chloro group may play a role in disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways, while the trifluoromethoxy substituent could improve bioavailability.

The development of new analytical techniques has also contributed to a better understanding of 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde's behavior in biological systems. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy allow researchers to study its interactions with biological targets at a molecular level. These insights are crucial for optimizing drug design and predicting clinical outcomes.

In conclusion,6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde (CAS No. 1261831-26-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing drugs targeting various diseases, including cancer, inflammation, neurodegenerative disorders, and infections. Continued research into its biological activities and synthetic methodologies will likely uncover even more applications for this remarkable molecule.

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